REDV TFA
Description
Contextualizing R-E-D-V Peptide Sequences in Biomolecular Engineering
The R-E-D-V peptide sequence has garnered substantial attention in biomolecular engineering primarily for its selective affinity for endothelial cells. This property is crucial for the development of advanced biomaterials, particularly in the context of vascular grafts and stents. The primary goal is to promote rapid endothelialization—the formation of a stable layer of endothelial cells on the surface of a medical implant—which is a key strategy to prevent thrombosis and other adverse reactions.
Research has demonstrated that immobilizing the R-E-D-V peptide onto the surface of various materials can significantly enhance the adhesion and directional migration of endothelial cells (ECs) while minimizing the attachment of other cell types, such as smooth muscle cells (SMCs) and platelets. nih.govnih.gov For instance, studies on acellular graft surfaces modified with R-E-D-V have shown an ability to capture circulating cells and suppress the formation of fibrin (B1330869) clots, a critical step in preventing graft failure. nih.govacs.orgacs.org The density of the immobilized R-E-D-V peptide on a surface is a critical factor; higher densities have been shown to increase the adhesion of endothelial cells while concurrently inhibiting platelet adhesion. nih.govacs.org
This selective interaction is a significant advantage over other peptide sequences like R-G-D (Arginine-Glycine-Aspartic Acid), which is recognized by a broader range of cell types and can sometimes lead to less specific cell adhesion. rsc.orgresearchgate.net The specificity of R-E-D-V for endothelial cells makes it a prime candidate for creating biomimetic surfaces that encourage the body to accept and integrate artificial vascular implants. researchgate.netresearchgate.net
Interactive Table 1: Research Findings on R-E-D-V Peptide in Biomolecular Engineering
| Research Focus | Key Finding | Reference |
| Vascular Graft Performance | R-E-D-V immobilized on acellular grafts inhibits platelet adhesion and fibrin clot deposition in a density-dependent manner. | nih.govacs.orgacs.org |
| Selective Cell Adhesion | A density gradient of R-E-D-V on a polymer film selectively enhanced endothelial cell adhesion and directional migration. | nih.govbohrium.com |
| Endothelial Progenitor Cells | Flowing endothelial progenitor cells (EPCs) were selectively captured by R-E-D-V conjugated with a short linker on a microchannel surface. | nih.gov |
| Gene Carrier Targeting | A gene carrier functionalized with the R-E-D-V peptide enhanced the transfection and migration capability of human endothelial cells. | scispace.com |
| Comparison with other Peptides | R-E-D-V surfaces showed high selectivity for endothelial cells compared to R-G-D sequences, which also attracted other cell types. | rsc.orgresearchgate.net |
Significance of Trifluoroacetate (B77799) Counterion in Peptide Chemistry and Analytical Considerations
Most synthetic peptides, including R-E-D-V, are produced using solid-phase peptide synthesis (SPPS). nih.govnih.gov A crucial step in this process involves cleaving the newly synthesized peptide from its solid resin support, a procedure that commonly employs trifluoroacetic acid (TFA). genscript.com Consequently, the final purified peptide is often obtained as a trifluoroacetate salt, where the positively charged amino acid residues (like Arginine in R-E-D-V) are balanced by the negatively charged trifluoroacetate (CF₃COO⁻) counterion. molecularcloud.org
While ubiquitous in peptide synthesis, the presence of the TFA counterion is not always benign and requires careful consideration in experimental design. nih.govgenscript.com
Analytical Interference: TFA can interfere with certain physicochemical characterization techniques. For example, its presence can complicate analyses using infrared spectroscopy. nih.gov
Biological Effects: Residual TFA in a peptide preparation can have unintended biological effects, potentially confounding experimental results. It has been reported to inhibit cell growth in some assays. genscript.com
Due to these potential issues, it is often necessary to remove or exchange the trifluoroacetate counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. nih.govmolecularcloud.org Several methods exist for this purpose, including repeated freeze-drying with a stronger acid like HCl, reverse-phase HPLC with a different mobile phase additive, or using ion-exchange resins. nih.gov The efficiency of TFA removal can be monitored using techniques like 19F-NMR. nih.gov
Interactive Table 2: Comparison of Common Peptide Counterions
| Counterion | Chemical Formula | Typical Origin | pKa of Acid | Key Considerations |
| Trifluoroacetate | CF₃COO⁻ | Solid-phase synthesis cleavage/purification | 0.52 | Strong acid, can interfere with biological assays and some analytical methods. nih.govnih.govgenscript.com |
| Acetate | CH₃COO⁻ | Ion exchange, HPLC purification | 4.76 | More biologically compatible, often exchanged for TFA before in vivo studies. nih.govnih.gov |
| Hydrochloride | Cl⁻ | Ion exchange, use of HCl | -7 | Strong acid, provides a common and biologically accepted salt form. nih.govnih.gov |
| Formate | HCOO⁻ | HPLC purification | 3.75 | Volatile, can be removed by lyophilization. nih.gov |
Overview of Research Trajectories for R-E-D-V Trifluoroacetate (non-clinical)
The non-clinical research involving the R-E-D-V peptide is predominantly focused on its application in regenerative medicine and medical device technology. The overarching goal is to develop surfaces that can actively promote healing and integration with the host tissue, thereby improving the long-term success of implants.
Current research trajectories include:
Surface Modification of Vascular Grafts: A primary application is the coating of small-caliber artificial blood vessels. nih.govacs.org The aim is to create a surface that selectively binds endothelial cells from the bloodstream, leading to the formation of a natural, non-thrombogenic lining. nih.govacs.org
Development of Drug-Eluting Stents: Incorporating R-E-D-V onto stent surfaces is being explored as a method to improve endothelialization, which can help prevent in-stent restenosis (the re-narrowing of the artery).
Tissue Engineering Scaffolds: R-E-D-V is being used to functionalize three-dimensional scaffolds for tissue engineering. By creating a gradient of the peptide on a scaffold, researchers can guide the migration and organization of endothelial cells to form new vascular networks within engineered tissues. nih.gov
Targeted Gene and Drug Delivery: Researchers are developing nanocarriers functionalized with R-E-D-V to specifically target endothelial cells for the delivery of therapeutic genes or drugs. scispace.com This approach could be used to promote angiogenesis (the formation of new blood vessels) in ischemic tissues or to deliver anti-inflammatory agents directly to the vessel wall.
These non-clinical studies are essential for establishing the foundational principles and efficacy of R-E-D-V-based technologies before any potential consideration for clinical translation. nih.govfda.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N7O9.C2HF3O2/c1-9(2)15(19(35)36)27-18(34)12(8-14(30)31)26-17(33)11(5-6-13(28)29)25-16(32)10(21)4-3-7-24-20(22)23;3-2(4,5)1(6)7/h9-12,15H,3-8,21H2,1-2H3,(H,25,32)(H,26,33)(H,27,34)(H,28,29)(H,30,31)(H,35,36)(H4,22,23,24);(H,6,7)/t10-,11-,12-,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQRTYIOHTUSAL-SBBCNANOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36F3N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of R E D V Trifluoroacetate
Solid-Phase Peptide Synthesis (SPPS) Strategies for R-E-D-V Peptide Sequence
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating the R-E-D-V peptide sequence due to its efficiency and amenability to automation. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer resin. This simplifies purification, as excess reagents and by-products are removed by simple washing and filtration steps.
Optimization of Resin Selection and Coupling Reagents
The success of SPPS is highly dependent on the strategic selection of the solid support (resin) and the reagents used to facilitate peptide bond formation (coupling reagents).
Resin Selection: The choice of resin dictates the C-terminal functionality of the final peptide. For synthesizing R-E-D-V with a C-terminal carboxylic acid (Valine-COOH), Wang resin or 2-Chlorotrityl chloride resin are common choices. Wang resin is a popular option, though the initial loading of the first amino acid (Fmoc-Val-OH) can sometimes be challenging. 2-Chlorotrityl chloride resin offers the advantage of allowing the peptide to be cleaved under very mild acidic conditions, which can leave the side-chain protecting groups intact if desired for further fragment condensation. If a C-terminal amide (Valine-CONH₂) were desired, a Rink Amide resin would be the appropriate choice.
Interactive Table: Comparison of Common SPPS Resins
| Resin Type | C-Terminal Product | Cleavage Condition | Key Features |
|---|---|---|---|
| Wang Resin | Carboxylic Acid | Concentrated TFA | Standard choice for peptide acids; simultaneous cleavage and side-chain deprotection. |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild Acid (e.g., 1-3% TFA) | Allows for cleavage of fully protected peptides; reduces risk of racemization during first amino acid loading. |
| Rink Amide Resin | Amide | Concentrated TFA | Standard choice for peptide amides; straightforward amino acid loading. |
| Sieber Amide Resin | Amide | Mild Acid | Useful for sterically hindered sequences; yields fully-protected peptide amides. |
Coupling Reagents: Coupling reagents activate the carboxyl group of an incoming amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide chain. Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) were early mainstays, but uronium/aminium-based reagents are now widely used due to their higher efficiency and lower risk of side reactions. Reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and HCTU are known for high coupling efficiency, which is critical for synthesizing longer or more complex peptides. The choice of reagent can be optimized based on the specific amino acid sequence to minimize potential issues like racemization.
Liquid-Phase Peptide Synthesis Approaches for R-E-D-V Analogues
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. neulandlabs.com In this classical method, the peptide is assembled one amino acid at a time while remaining dissolved in a liquid solvent. neulandlabs.com While more labor-intensive due to the need for purification after each step, LPPS is particularly well-suited for the large-scale production of shorter peptides and allows for purification of intermediates, ensuring high final purity. bachem.comnih.gov
Modern LPPS often employs soluble tags (e.g., polyethylene (B3416737) glycol) that are attached to the growing peptide chain. bachem.com These tags facilitate purification by allowing the peptide to be precipitated or extracted, combining the purification advantages of SPPS with the scalability of solution-phase chemistry. bachem.comnih.gov This approach is valuable for producing R-E-D-V analogues where precise control and scalability are paramount.
Post-Synthetic Modifications and Functionalization of R-E-D-V Trifluoroacetate (B77799)
Once the R-E-D-V peptide is synthesized and cleaved from the resin as a trifluoroacetate salt, it can be further modified to suit various applications. These post-synthetic modifications alter the peptide's properties or conjugate it to other molecules or materials. ntu.ac.ukntu.ac.uk
Chemical Conjugation Strategies for Material Integration
The R-E-D-V sequence can be integrated with polymers, surfaces, or nanoparticles to create bioactive materials. Common conjugation strategies often target the N-terminal amine or the side-chain functional groups of the amino acids.
NHS Ester Chemistry : The N-terminus or a lysine (B10760008) side chain (if incorporated into the sequence) can be reacted with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a widely used method for attaching peptides to amine-reactive surfaces or polymers like polyethylene glycol (PEG). neulandlabs.com
Maleimide (B117702) Chemistry : If a cysteine residue is added to the R-E-D-V sequence (e.g., C-R-E-D-V), its unique thiol side chain can react specifically with a maleimide group to form a stable thioether bond. This highly selective reaction is favored for site-specific conjugation. nih.gov
Click Chemistry : The introduction of an azide (B81097) or alkyne group into the peptide allows for conjugation using copper-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction is highly efficient and specific, making it an excellent tool for material integration. neulandlabs.com
Incorporation of Reporter Tags for Biophysical Studies
To study the peptide's interactions, localization, or conformation, reporter tags such as fluorescent dyes or biotin (B1667282) can be attached. jpt.comnih.gov
Fluorescent Labeling : Dyes like Fluorescein (FAM), TAMRA, or cyanine (B1664457) dyes (Cy3, Cy5) can be covalently attached to the peptide. jpt.comaltabioscience.com This is typically done at the N-terminus or via the side chain of an added lysine residue. altabioscience.comaltabioscience.com The resulting fluorescent peptides are invaluable for tracking the peptide's location in cells using fluorescence microscopy or for studying binding interactions via assays like Fluorescence Resonance Energy Transfer (FRET). jpt.comaltabioscience.com
Biotinylation : The attachment of biotin to the R-E-D-V peptide creates a high-affinity probe for the proteins avidin (B1170675) and streptavidin. altabioscience.com This extraordinarily strong and specific non-covalent interaction is exploited in numerous laboratory techniques, including affinity purification, ELISAs, and immobilizing the peptide onto streptavidin-coated surfaces for binding assays. nih.govqyaobio.com A spacer arm, such as aminocaproic acid (Ahx), is often incorporated between the peptide and the biotin tag to reduce steric hindrance. biosyntan.de
Interactive Table: Common Reporter Tags for Peptides
| Reporter Tag | Attachment Chemistry | Common Attachment Site(s) | Primary Application(s) |
|---|---|---|---|
| Fluorescein (FAM/FITC) | NHS Ester, Isothiocyanate | N-terminus, Lysine side chain | Fluorescence microscopy, Flow cytometry, Binding assays |
| Cyanine Dyes (Cy3, Cy5) | NHS Ester, Maleimide | N-terminus, Lysine/Cysteine side chain | FRET assays, Multiplexing applications, In vivo imaging |
| Biotin | NHS Ester | N-terminus, Lysine side chain | Affinity purification, ELISA, Immobilization on surfaces, Detection with streptavidin conjugates |
| Alexa Fluor Dyes | NHS Ester, Maleimide | N-terminus, Lysine/Cysteine side chain | High-photostability imaging, Broad pH range applications |
Advanced Spectroscopic and Chromatographic Characterization of R E D V Trifluoroacetate
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and purity evaluation of synthetic peptides. It provides precise mass measurements, enabling the confirmation of the elemental composition and the detection of impurities.
Electrospray ionization mass spectrometry is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like peptides. nih.gov In ESI-MS, the peptide solution is nebulized, creating highly charged droplets from which gas-phase ions are generated. europeanpharmaceuticalreview.com A key feature of ESI-MS is the formation of multiply charged ions, typically protonated species represented as [M+nH]n+. europeanpharmaceuticalreview.com This phenomenon allows for the analysis of high-mass molecules on mass analyzers with a limited mass-to-charge (m/z) range.
For R-E-D-V trifluoroacetate (B77799), the theoretical average molecular weight of the free peptide (C₂₀H₃₅N₇O₉) is 517.53 Da. novoprolabs.com The presence of basic residues, primarily the N-terminal amine and the guanidinium (B1211019) group of Arginine (R), facilitates the formation of multiply protonated ions in the positive ion mode. The analysis of the resulting mass spectrum allows for the accurate determination of the molecular weight and can reveal the presence of synthesis-related impurities.
Table 1: Theoretical m/z Values for Protonated R-E-D-V Peptide in ESI-MS
| Ion Species | Charge State (n) | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | 1 | 518.54 |
| [M+2H]²⁺ | 2 | 259.77 |
| [M+3H]³⁺ | 3 | 173.52 |
M represents the neutral R-E-D-V peptide.
MALDI-TOF MS is another powerful soft ionization technique widely used in peptide and protein analysis. creative-proteomics.com In this method, the peptide sample is co-crystallized with a matrix material on a target plate. libretexts.org A pulsed laser irradiates the crystals, causing desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight analyzer to determine their m/z ratio. creative-proteomics.com
A significant advantage of MALDI-TOF is that it typically produces predominantly singly charged ions ([M+H]⁺), resulting in simpler mass spectra that are easier to interpret. libretexts.org This makes it an excellent tool for the rapid and accurate determination of a peptide's molecular weight and for assessing sample purity and homogeneity. acs.org The high sensitivity of MALDI-TOF allows for the analysis of minute sample quantities. libretexts.org
For R-E-D-V trifluoroacetate, MALDI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule. The presence of the trifluoroacetate counterion (TFA, MW 114.02 Da) may also be observed as adducts.
Table 2: Expected m/z signals for R-E-D-V in MALDI-TOF MS
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Singly protonated peptide | 518.5 |
| [M+Na]⁺ | Sodium adduct | 540.5 |
| [M+K]⁺ | Potassium adduct | 556.6 |
| [M-H+2TFA+H]⁺ | Adduct with two TFA molecules | 746.5 |
M represents the neutral R-E-D-V peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed atomic-level information on the structure, dynamics, and conformation of molecules in solution.
One-dimensional NMR experiments provide fundamental structural information about the R-E-D-V peptide and its trifluoroacetate counterion.
¹H NMR: The proton NMR spectrum reveals distinct signals for each non-equivalent proton in the peptide. The chemical shifts of the amide (N-H), alpha-carbon (α-H), and side-chain protons are characteristic of the amino acid residues and their local chemical environment. northwestern.edu For instance, the guanidinium protons of Arginine and the aliphatic protons of Valine would appear in distinct regions of the spectrum. researchgate.netnih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the peptide backbone and side chains. The chemical shifts of the carbonyl (C=O), alpha (Cα), and beta (Cβ) carbons are particularly sensitive to the peptide's secondary structure. rsc.org
¹⁹F NMR: Since the peptide is isolated as a trifluoroacetate salt, ¹⁹F NMR is a direct and highly sensitive method for detecting and quantifying the trifluoroacetate (TFA) counterion. biopharma-asia.com The trifluoroacetyl group gives rise to a single resonance in the ¹⁹F NMR spectrum, typically observed in the range of -74 to -78 ppm. dovepress.com The integration of this signal relative to an internal standard allows for the precise determination of the TFA content. andreas-brinkmann.nettoxicdocs.org
Table 3: Representative ¹H Chemical Shifts (ppm) for Amino Acid Residues in a Peptide Chain
| Amino Acid | NH | α-H | β-H | Other Side-Chain Protons |
|---|---|---|---|---|
| Arginine (R) | 8.27 | 4.38 | 1.89-1.79 | γ-CH₂: 1.70, δ-CH₂: 3.32 |
| Glutamic Acid (E) | 8.37 | 4.29 | 2.09-1.97 | γ-CH₂: 2.31-2.28 |
| Aspartic Acid (D) | 8.41 | 4.76 | 1.84-1.75 | |
| Valine (V) | 8.44 | 4.18 | 2.13 | γ-CH₃: 0.97, 0.94 |
Chemical shifts are pH and solvent dependent and are based on typical random coil values. northwestern.eduualberta.ca
Two-dimensional (2D) NMR experiments are essential for resolving spectral overlap and elucidating the detailed three-dimensional structure and connectivity of the peptide. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (J-coupling), typically over two or three bonds. creative-biostructure.comsdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity within each amino acid's spin system (e.g., connecting the NH proton to the α-H, and the α-H to the β-H protons). sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the three-dimensional conformation of the peptide. creative-biostructure.com It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. creative-biostructure.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical distance restraints for molecular modeling.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. creative-biostructure.com Each cross-peak in an HSQC spectrum represents a one-bond C-H or N-H connection. princeton.edu This technique is invaluable for assigning the ¹³C and ¹⁵N resonances and provides a highly resolved map of the peptide's backbone and side chains. researchgate.net
Table 4: Expected 2D NMR Correlations for an Amino Acid Residue (e.g., Valine) in R-E-D-V
| 2D NMR Experiment | Correlation Type | Correlated Nuclei |
|---|---|---|
| COSY | Through-bond (³J) | Hα ↔ Hβ |
| NOESY | Through-space | Hα ↔ Hβ, Hα ↔ Hγ, Hβ ↔ Hγ |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive probes of a peptide's secondary structure and intermolecular interactions. wikipedia.org
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting molecular vibrations. For peptides, the most informative regions are the Amide I band (1600-1700 cm⁻¹, primarily C=O stretching) and the Amide II band (1510-1580 cm⁻¹, a combination of N-H bending and C-N stretching). The precise frequency of the Amide I band is highly correlated with the peptide's secondary structure; for example, β-sheet structures typically show a strong band around 1620-1640 cm⁻¹. semanticscholar.org It is important to note that trifluoroacetic acid has strong absorption bands around 1147 and 1200 cm⁻¹, which can interfere with the analysis if not properly accounted for or removed. nih.gov
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that provides complementary vibrational information to FTIR. nih.gov Water is a weak Raman scatterer, making this technique particularly suitable for studying biomolecules in aqueous solutions. nih.gov The Amide I and Amide III (1250-1320 cm⁻¹) bands in the Raman spectrum are also sensitive to conformation. The analysis of these bands can provide quantitative estimates of the relative amounts of different secondary structure elements within the peptide.
Table 5: Characteristic Amide I Band Frequencies in Vibrational Spectroscopy for Different Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
|---|---|
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 (strong), 1680-1695 (weak) |
| Random Coil | 1640–1650 |
Table 6: List of Compounds
| Compound Name |
|---|
| R-E-D-V Trifluoroacetate |
| Arginine |
| Glutamic Acid |
| Aspartic Acid |
| Valine |
Advanced Chromatographic Separations
Chromatographic techniques are powerful tools for the separation and analysis of complex mixtures. In the context of peptide analysis, they are indispensable for determining purity, identifying impurities, and characterizing physicochemical properties such as size and aggregation state.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. In this method, the stationary phase is nonpolar (e.g., C18 silica gel), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.
A typical HPLC analysis for purity would involve injecting the R-E-D-V trifluoroacetate sample onto an RP-HPLC column and applying a gradient of increasing organic solvent concentration. The peptide elutes at a characteristic retention time, and its purity is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for R-E-D-V Trifluoroacetate Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column for peptide separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the peptide. |
| Gradient | 5% to 60% B over 30 min | Gradually increases hydrophobicity to elute the peptide. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 214 nm | Wavelength for detecting the peptide bonds. |
| Column Temp. | 25°C | Controlled temperature for reproducible retention times. |
Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (size) in solution. cytivalifesciences.com This technique is invaluable for determining whether a peptide exists as a monomer or forms dimers, trimers, or larger aggregates. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path length and elute later. cytivalifesciences.com
To assess the oligomerization state of R-E-D-V trifluoroacetate, the peptide would be dissolved in a suitable aqueous buffer and injected into an SEC column. The elution volume of the peptide is then compared to the elution volumes of a set of standard proteins with known molecular weights. This comparison allows for the estimation of the apparent molecular weight of the R-E-D-V species in solution. If the peptide elutes at a volume corresponding to its monomeric molecular weight (approximately 517.53 g/mol ), it indicates a lack of significant oligomerization under the tested conditions. biosynth.com The presence of earlier-eluting peaks would suggest the formation of dimers or higher-order aggregates.
Table 2: Hypothetical SEC Elution Data for R-E-D-V Trifluoroacetate
| Species | Expected MW (Da) | Hypothetical Elution Volume (mL) | Interpretation |
| Aggregate | >1035 | 8.5 | High-molecular-weight species, elutes near void volume. |
| Dimer | 1035 | 10.2 | Indicates self-association of the peptide. |
| Monomer | 517.5 | 12.5 | The primary expected form of the non-associated peptide. |
| Salt/Fragment | <517 | 14.8 | Smaller components, elute after the monomer. |
X-ray Crystallography and Cryo-Electron Microscopy for Higher-Order Structure Determination (if applicable)
While chromatographic methods provide information on purity and oligomerization, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed to determine the three-dimensional atomic structure of molecules.
X-ray Crystallography: This technique requires the molecule of interest to be grown into a well-ordered crystal. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the atomic positions within the molecule. For a small peptide like R-E-D-V, obtaining a high-quality crystal suitable for diffraction can be a significant challenge. However, if successful, X-ray crystallography could provide a high-resolution structure, revealing precise bond angles, side-chain conformations, and any intermolecular interactions within the crystal lattice.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes. elifesciences.orgyoutube.com A solution of the sample is rapidly frozen in vitreous ice, and thousands of images of individual particles are taken with an electron microscope. elifesciences.org These images are then computationally combined to reconstruct a 3D model. While cryo-EM has revolutionized structural biology, it is generally not suitable for very small molecules like the R-E-D-V tetrapeptide (molecular weight < 1 kDa). The technique typically requires much larger molecules or complexes (often >50 kDa) to achieve sufficient signal-to-noise for high-resolution reconstruction. elifesciences.org Therefore, the application of cryo-EM to determine the structure of monomeric R-E-D-V trifluoroacetate is not considered feasible.
No specific crystallographic or cryo-EM data for the R-E-D-V peptide were identified. The applicability of these methods would be contingent on the peptide's ability to form stable, ordered assemblies (crystals for X-ray) or being part of a much larger complex (for cryo-EM).
Mechanistic Investigations of R E D V Trifluoroacetate at the Molecular and Cellular Level
Molecular Recognition and Binding Mechanisms with Integrin α4β1 (in vitro)
The R-E-D-V tetrapeptide sequence is the minimal active motif within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin. medchemexpress.comresearchgate.net Its primary molecular target is the integrin α4β1, a heterodimeric transmembrane receptor expressed on the surface of various cells, including endothelial cells, lymphocytes, and hematopoietic stem cells. medchemexpress.comnih.gov In vitro studies have conclusively demonstrated that R-E-D-V mediates cellular adhesion by binding specifically to the α4β1 integrin. medchemexpress.comnih.gov
The specificity of this interaction has been confirmed through several lines of experimental evidence. Ligand affinity chromatography using R-E-D-V as the bait successfully isolated two proteins from human umbilical vein endothelial cell (HUVEC) extracts, which were identified as the integrin α4 (144 kDa) and β1 (120 kDa) subunits. nih.gov Furthermore, functional-blocking antibodies targeting either the α4 or β1 integrin subunit were shown to inhibit the adhesion of HUVECs to surfaces grafted with the R-E-D-V peptide. nih.govresearchgate.net This inhibition was specific, as the same antibodies had no effect on cell adhesion to surfaces functionalized with the more promiscuous R-G-D peptide, which targets other integrins. nih.govresearchgate.net This selective binding has been leveraged to design biomaterials that can preferentially capture endothelial cells from a mixed population, highlighting the high fidelity of the R-E-D-V and α4β1 integrin interaction. researchgate.netnih.gov
| Experimental Technique | Key Finding | Reference |
|---|---|---|
| Ligand Affinity Chromatography | R-E-D-V columns specifically isolated α4 and β1 integrin subunits from HUVEC lysates. | nih.gov |
| Antibody Inhibition Assay | Anti-α4 and anti-β1 antibodies specifically blocked HUVEC adhesion to R-E-D-V substrates. | nih.govresearchgate.net |
| Immunofluorescence | The α4 subunit was observed to localize into fibrillar adhesion structures in cells spread on R-E-D-V. | nih.gov |
| Competitive Inhibition | Soluble R-E-D-V peptide inhibited cell adhesion to R-E-D-V-grafted surfaces. | nih.gov |
Quantitative characterization of receptor-ligand interactions is crucial for understanding their molecular basis. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for this purpose.
Surface Plasmon Resonance (SPR) is an optical technique that measures the real-time binding kinetics (association rate, kₐ; dissociation rate, kₑ) and equilibrium affinity (dissociation constant, Kₑ) of molecular interactions. harvard.eduyoutube.com In a typical experiment, the integrin receptor would be immobilized on a sensor chip, and the R-E-D-V peptide would be flowed over the surface at various concentrations. mdpi.com The change in mass on the sensor surface upon binding is detected as a change in the refractive index, providing a direct measure of the interaction. harvard.eduyoutube.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. uspto.govfrontiersin.org This allows for the simultaneous determination of all thermodynamic binding parameters in a single experiment: binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n). uspto.govharvard.edu The technique is performed in-solution and does not require labeling or immobilization, providing a true measure of the binding thermodynamics. nih.gov
While these techniques are widely used to characterize integrin-ligand binding, specific peer-reviewed studies detailing the quantitative binding constants (e.g., Kₑ, kₐ, kₑ) or the thermodynamic profile for the direct interaction between R-E-D-V peptide and purified α4β1 integrin were not identified in the reviewed literature.
Integrin function is tightly regulated by allosteric conformational changes that modulate their ligand-binding affinity. nih.gov Integrins are known to exist in at least three major states: a low-affinity bent conformation, a primed or intermediate state, and a high-affinity extended conformation. nih.gov The transition from the bent, inactive state to the extended, active state is a critical step in cell adhesion, which can be triggered by signals from within the cell ("inside-out" signaling) or by ligand binding itself. nih.gov
While direct structural studies, such as crystallography or cryo-electron microscopy, of the α4β1-R-E-D-V complex are not available, the functional consequences of their interaction strongly suggest that R-E-D-V binding promotes or stabilizes the active, high-affinity conformation of the integrin. As R-E-D-V functions as a cell-adhesion promoter, it acts as an agonist for the receptor. nih.gov Integrin agonists are understood to facilitate the extended conformation, which exposes the ligand-binding site and increases affinity. nih.govnih.gov This conformational shift is essential for the subsequent clustering of integrins and the initiation of intracellular signaling cascades that lead to cell spreading and focal adhesion formation. nih.gov
Elucidation of Intracellular Signaling Pathways Modulated by R-E-D-V Trifluoroacetate (B77799) (in vitro)
The binding of R-E-D-V to integrin α4β1 is not a passive tethering event; it initiates a cascade of intracellular signals, a process known as "outside-in" signaling. This signaling is fundamental to how the cell interprets and responds to its extracellular environment. Upon ligand engagement, integrins cluster and recruit a complex of scaffolding and signaling proteins to their cytoplasmic tails, forming focal adhesions. nih.gov
A key piece of evidence for R-E-D-V-induced signaling comes from immunofluorescence studies on HUVECs. When these cells adhere and spread on surfaces coated with R-E-D-V, the α4 integrin subunit was observed to localize into distinct fibrillar structures. nih.gov This pattern is characteristic of integrin incorporation into focal adhesions and their connection with the actin cytoskeleton, a hallmark of active outside-in signaling. nih.gov This reorganization is a critical downstream event that underpins changes in cell shape, migration, and gene expression.
While the specific kinases, GTPases (e.g., Rho, Rac), and phosphatases that are activated or inhibited immediately following R-E-D-V binding have not been fully detailed in the literature, the observed cytoskeletal reorganization confirms the engagement of these fundamental pathways. Peptide-mediated signaling, in general, involves the activation of various kinases and the modulation of second messengers to propagate the signal from the cell membrane to the nucleus. americanpeptidesociety.org
Interactions with Extracellular Matrix Components (in vitro)
The R-E-D-V peptide does not function by interacting with other components of the extracellular matrix (ECM). Instead, its mechanism is based on molecular mimicry. The peptide is a synthetic fragment derived from fibronectin, a major ECM protein. medchemexpress.comresearchgate.net Therefore, R-E-D-V's role is to engage directly with cellular receptors (integrin α4β1) that would normally bind to the full fibronectin protein within the ECM. nih.gov
By presenting this specific recognition sequence, biomaterials functionalized with R-E-D-V can effectively act as a synthetic ECM, providing a specific adhesive cue to cells without the complexity of the native protein. nih.govnih.gov This approach allows for the dissection of cellular responses to a single, defined ligand-receptor interaction, in contrast to the multiple binding sites present on a large ECM protein like fibronectin.
Influence on Cellular Adhesion and Spreading Dynamics (in vitro)
One of the most extensively documented in vitro effects of R-E-D-V is its potent ability to promote the adhesion and subsequent spreading of specific cell types. Numerous studies have shown that immobilizing the R-E-D-V peptide onto otherwise non-adhesive substrates renders them highly supportive of endothelial cell (e.g., HUVEC) and endothelial progenitor cell (EPC) attachment. medchemexpress.comnih.govnih.govnih.gov
The process is biospecific, as adhesion can be inhibited by soluble R-E-D-V peptide in a competitive manner. nih.gov Once attached, the cells transition from a rounded to a well-spread, flattened morphology, which is indicative of robust cytoskeletal organization and the formation of stable focal adhesions. medchemexpress.comnih.gov The extent of cell adhesion and spreading has been shown to be dependent on the surface density of the immobilized R-E-D-V peptide, with higher densities generally leading to enhanced cellular response. emerald.comnih.gov However, the method of immobilization is also critical; one study reported that orienting the peptide with a free N-terminus unexpectedly suppressed the affinity of endothelial cells, underscoring the sensitivity of the integrin-ligand interaction to molecular presentation. rsc.org
| Cell Type | Observed Effect | Key Findings | Reference |
|---|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Promoted adhesion and spreading | Interaction mediated by α4β1; induces spread morphology. | medchemexpress.comnih.govnih.gov |
| Endothelial Progenitor Cells (EPCs) | Promoted selective capture and adhesion | R-E-D-V surfaces can capture flowing EPCs from media. | researchgate.netnih.gov |
Effects on Cell Migration and Proliferation in Controlled Environments (in vitro)
Beyond initial adhesion, the interaction between R-E-D-V and α4β1 integrin also modulates more complex, long-term cellular behaviors such as migration and proliferation. In vitro studies using R-E-D-V-modified hydrogels and other scaffolds have demonstrated that this specific interaction can enhance both the migration and proliferation of HUVECs. researchgate.netnih.gov For instance, in wound-healing assays, endothelial cells on R-E-D-V-functionalized surfaces migrated more effectively to close the wound compared to controls. rsc.org
This pro-proliferative and pro-migratory effect appears to be selective for endothelial cells. When compared with other peptide ligands like R-G-D (which binds multiple integrins) and Y-I-G-S-R (from laminin), R-E-D-V showed a superior ability to selectively promote the adhesion and proliferation of HUVECs over other cell types. researchgate.netnih.gov
It is crucial, however, to consider the "trifluoroacetate" component of the compound. Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with solvents containing trifluoroacetic acid, resulting in the final product being a trifluoroacetate (TFA) salt. nih.gov A growing body of evidence indicates that the TFA counterion is not biologically inert. nih.govnih.gov Several studies have reported that TFA can inhibit the proliferation of various cell types in culture, potentially confounding the interpretation of results from peptide bioactivity assays. nih.gov More recent work suggests TFA itself is bioactive, capable of activating peroxisome proliferator-activated receptor alpha (PPAR-α) and influencing lipid metabolism. biorxiv.org Therefore, when evaluating the effects of any TFA-peptide salt on cell proliferation, the potential contribution of the TFA counterion must be considered, and appropriate controls, such as converting the peptide to a different salt form (e.g., hydrochloride), should be included for rigorous interpretation. nih.gov
In Vitro Biological and Biochemical Applications of R E D V Trifluoroacetate As a Research Tool
R-E-D-V Trifluoroacetate (B77799) in Biomaterial Functionalization for Cell Culture Substrates
The functionalization of biomaterials with bioactive molecules is a key strategy to enhance their performance and promote specific cellular responses. R-E-D-V trifluoroacetate has been extensively used to modify the surfaces of various materials to improve their compatibility with endothelial cells, a critical aspect in the development of cardiovascular implants and tissue-engineered vascular grafts.
A variety of techniques have been developed to immobilize the R-E-D-V peptide onto different substrates. These methods aim to create a stable and biologically active surface that can selectively interact with target cells.
Common immobilization strategies include:
Covalent Bonding: This is a widely used method that creates a strong and stable attachment of the peptide to the material surface. Techniques often involve the use of linker molecules or surface activation methods. For instance, polyurethane surfaces have been modified by grafting acrylic acid, followed by the covalent attachment of the R-E-D-V peptide. nih.gov Another approach involves using silanes as spacer molecules to covalently bond the peptide to polyurethane surfaces.
Thiol-ene Click Chemistry: This method has been employed to link cysteine-terminated R-E-D-V peptides onto polymer surfaces, offering a highly efficient and specific conjugation.
Polydopamine Coatings: Polydopamine nanoparticles can be attached to stent-graft materials, serving as anchors for the subsequent immobilization of the R-E-D-V peptide.
Direct Oxidation: A method involving the direct oxidation of a tyrosine residue in a modified R-E-D-V peptide has been used to immobilize it onto various polymer and metal surfaces.
The density of the immobilized R-E-D-V peptide on a surface is a critical parameter that influences cellular response. Researchers have demonstrated that by controlling the concentration of the R-E-D-V trifluoroacetate solution used during the immobilization process, it is possible to modulate the final surface density of the peptide. nih.gov For example, increasing the concentration of the R-E-D-V solution has been shown to lead to a higher surface density of the anchored peptide on decellularized pericardial matrices. This control over surface density is crucial for optimizing the biological performance of the functionalized material.
Table 1: Impact of R-E-D-V Peptide Surface Density on Endothelial Cell Adhesion
| Substrate Material | R-E-D-V Concentration (in immobilizing solution) | Resulting Peptide Surface Density | Endothelial Cell Adhesion |
|---|---|---|---|
| Polyurethane | 0.5 mM | Low | Moderate |
| Polyurethane | 5.0 mM | High | Significantly Increased |
| Acellular Graft | Low Density | Low | Increased with peptide density |
| Acellular Graft | High Density | High | Maximized at optimal density |
A primary application of R-E-D-V functionalized surfaces is to promote the formation of a healthy endothelial cell layer, a process known as endothelialization. This is particularly important for blood-contacting devices, as a confluent endothelial monolayer can prevent thrombosis and inflammation.
The R-E-D-V peptide sequence is derived from fibronectin and specifically binds to the α4β1 integrin, which is expressed on the surface of endothelial cells. medchemexpress.comnih.govresearchgate.netnyu.edu This specific interaction leads to several beneficial in vitro outcomes:
Selective Adhesion and Proliferation: Surfaces modified with R-E-D-V have been shown to selectively enhance the adhesion and proliferation of human umbilical vein endothelial cells (HUVECs). researchgate.net This selectivity is advantageous as it can promote the desired endothelial cell coverage while potentially limiting the growth of other cell types, such as smooth muscle cells, which can lead to restenosis in vascular grafts.
Improved Cell Spreading: In addition to increased adhesion, R-E-D-V functionalized substrates promote the spreading of endothelial cells, which is a crucial step in the formation of a stable monolayer.
Enhanced Migration: The presence of the R-E-D-V peptide can also stimulate the migration of endothelial cells, which is important for the rapid coverage of an implanted device.
Studies have shown that the effectiveness of R-E-D-V in promoting endothelialization is dependent on the surface density of the peptide. An optimal density can lead to a significant increase in the number of adherent endothelial cells.
Utilization as a Biochemical Probe for Cellular Processes
While not a traditional biochemical probe in the sense of a fluorescent or radioactive tracer, R-E-D-V trifluoroacetate serves as a powerful tool to investigate specific cellular processes, primarily integrin-mediated cell adhesion and its downstream signaling pathways. By presenting a defined ligand for a specific integrin receptor, researchers can probe the intricacies of cell-matrix interactions.
The specificity of the R-E-D-V peptide for the α4β1 integrin allows for the targeted investigation of this particular receptor's role in endothelial cell biology. medchemexpress.comnih.govresearchgate.netnyu.edu In vitro studies using R-E-D-V functionalized surfaces have been instrumental in:
Confirming the Role of α4β1 Integrin in Endothelial Cell Adhesion: Experiments have demonstrated that antibodies against the α4 and β1 integrin subunits can inhibit the adhesion of HUVECs to R-E-D-V-grafted substrates, confirming the mediatory role of this specific integrin. nih.govresearchgate.net
Investigating Integrin-Mediated Signaling: The binding of endothelial cells to R-E-D-V surfaces triggers intracellular signaling cascades that regulate cell adhesion, spreading, and proliferation. By studying the cellular responses to these surfaces, researchers can gain insights into the signaling pathways activated by α4β1 integrin engagement.
Dissecting Cell Adhesion Mechanisms: The use of R-E-D-V allows for the study of cell adhesion in a controlled manner, isolating the contribution of the α4β1 integrin from other adhesion mechanisms. This has been crucial in understanding the complex process of endothelial cell attachment to extracellular matrix components.
In essence, R-E-D-V trifluoroacetate acts as a selective biochemical tool that enables the elucidation of the molecular mechanisms governing endothelial cell adhesion and behavior, providing valuable information for the rational design of biomaterials.
Development of R-E-D-V Trifluoroacetate-Based Hydrogels and Scaffolds for in vitro Cell Studies
Hydrogels and scaffolds are three-dimensional porous structures that mimic the native extracellular matrix (ECM) and provide a supportive environment for cell growth and tissue regeneration. The incorporation of R-E-D-V trifluoroacetate into these structures enhances their biological functionality, particularly for applications in vascular tissue engineering.
R-E-D-V-modified hydrogels have been shown to significantly improve the adhesion, migration, and proliferation of HUVECs compared to non-modified hydrogels. researchgate.netnih.gov For example, alginate hydrogels conjugated with a GREDV peptide sequence have demonstrated a superior capability to promote the selective adhesion and proliferation of HUVECs over other cell types. researchgate.netnih.gov
Key findings from in vitro studies on R-E-D-V-based hydrogels and scaffolds include:
Promotion of Angiogenesis: R-E-D-V-modified scaffolds can induce an angiogenic potential by stimulating the formation of new blood vessels. researchgate.netnih.gov
Enhanced Cell Viability and Proliferation: The presence of the R-E-D-V peptide within the hydrogel matrix provides cell adhesion sites, which are crucial for cell survival and growth in a 3D environment.
Selective Cell Behavior: The specificity of the R-E-D-V peptide for endothelial cells allows for the creation of scaffolds that can selectively promote endothelial cell infiltration and organization.
Table 2: Performance of R-E-D-V Modified Alginate Hydrogels in In Vitro Cell Studies
| Hydrogel Type | Cell Type | Outcome Measure | Result |
|---|---|---|---|
| Alginate (Control) | HUVEC | Adhesion | Baseline |
| Alginate-GREDV | HUVEC | Adhesion | Significantly Improved |
| Alginate (Control) | HUVEC | Proliferation | Baseline |
| Alginate-GREDV | HUVEC | Proliferation | Significantly Increased |
| Alginate-GREDV | Smooth Muscle Cells | Adhesion | No Significant Improvement |
Application in Microfluidic Devices for Cell Behavior Studies
Microfluidic devices offer a unique platform to study cellular behavior in a highly controlled microenvironment that can mimic physiological conditions, such as blood flow. The integration of R-E-D-V trifluoroacetate into these devices has enabled novel investigations into the dynamics of endothelial cell interactions with surfaces under flow.
By coating the inner surfaces of microfluidic channels with the R-E-D-V peptide, researchers can study the capture of flowing endothelial progenitor cells (EPCs) from a liquid medium. nih.gov This is highly relevant for the development of endothelializing stents and vascular grafts.
A study investigating the impact of R-E-D-V peptide density and its linker structure in a microfluidic device revealed that:
Cell Capture and Rolling: On R-E-D-V-immobilized surfaces, a significant percentage of flowing endothelial cells and EPCs were captured and exhibited rolling behavior, moving at a slower velocity than the bulk liquid flow. nih.gov
Influence of Peptide Density: Selective cell capture was observed at specific immobilized ligand densities, highlighting the importance of optimizing the surface functionalization. nih.gov
Effect of Linker Structure: The structure of the linker molecule used to attach the R-E-D-V peptide to the surface also played a role in the efficiency of cell capture.
These microfluidic-based studies provide valuable quantitative data on the dynamics of cell-surface interactions under shear stress, which is not easily obtainable from static cell culture experiments. This information is crucial for the design of more effective biomaterials for cardiovascular applications.
Table 3: Cell Velocity in R-E-D-V Modified Microfluidic Channels
| Surface Modification | Cell Type | Percentage of Cells with Reduced Velocity | Average Cell Velocity |
|---|---|---|---|
| Unmodified | Endothelial Cells | ~0% | Similar to liquid flow |
| R-E-D-V Immobilized | Endothelial Cells | 20-30% | Bimodal distribution (fast and slow moving populations) |
| Unmodified | Endothelial Progenitor Cells | ~0% | Similar to liquid flow |
| R-E-D-V Immobilized | Endothelial Progenitor Cells | 20-30% | Bimodal distribution (fast and slow moving populations) |
Stability, Degradation Pathways, and Storage Considerations for R E D V Trifluoroacetate
Hydrolytic Degradation Pathways of the Peptide Bond and Trifluoroacetate (B77799) Moiety
Hydrolysis is a major degradation pathway for peptides, involving the cleavage of peptide bonds. khanacademy.org The rate of hydrolysis is sequence-dependent and influenced by pH and temperature.
Peptide Bond Hydrolysis: The R-E-D-V sequence contains Aspartic acid (Asp) and Glutamic acid (Glu) residues, which are particularly susceptible to specific hydrolytic reactions.
Aspartic Acid (Asp): Peptides containing Asp are prone to degradation via the formation of a cyclic imide intermediate, especially at acidic pH. sigmaaldrich.com This intermediate can then be hydrolyzed to form either the original Asp-containing peptide or an iso-aspartate analog, which may alter the peptide's biological activity. The cleavage of the peptide bond C-terminal to the Asp residue can also occur. nih.gov
Glutamic Acid (Glu): While generally more stable than Asp, Glu residues can also undergo cyclization to form a pyroglutamyl (pGlu) residue at the N-terminus of a peptide, though this is not a risk for an internal Glu residue as in R-E-D-V. sigmaaldrich.com Site-specific hydrolysis at glutamic acid under neutral aqueous conditions has also been reported. acs.orgresearchgate.net
Enzymatic Degradation Profiles in Biological Mimics (e.g., serum, proteases)
When used in biological assays, R-E-D-V trifluoroacetate is susceptible to degradation by proteases present in biological fluids like serum. Proteolytic enzymes cleave peptide bonds at specific amino acid residues.
The R-E-D-V sequence may be cleaved by various proteases:
Trypsin-like proteases: These enzymes typically cleave after basic amino acid residues such as Arginine (Arg) and Lysine (B10760008). Therefore, the Arg-Glu bond in R-E-D-V is a potential cleavage site for trypsin-like proteases.
Other endopeptidases and exopeptidases: Serum and other biological fluids contain a complex mixture of proteases that can cleave at various points along the peptide backbone. The specific degradation profile would depend on the particular enzymes present.
Introducing unnatural amino acids or modifying the peptide structure can enhance resistance to enzymatic degradation. researchgate.net
Oxidation and Other Chemical Degradation Processes
Oxidation is another potential degradation pathway for peptides, particularly for those containing certain amino acid residues.
Arginine (Arg): The side chain of arginine can be susceptible to metal-catalyzed oxidation (MCO), which can lead to the formation of glutamic semialdehyde. nih.govacs.org
Valine (Val): The branched-chain amino acid valine is generally considered stable to oxidation under normal conditions. Its degradation in biological systems follows a specific enzymatic pathway. nih.gov
Aspartic Acid (Asp) and Glutamic Acid (Glu): These acidic amino acids are not primary sites for oxidation.
To minimize oxidation, it is recommended to store peptides, both lyophilized and in solution, protected from atmospheric oxygen. sigmaaldrich.com
Long-Term Storage Conditions and Formulation Stability for Research Use
Proper storage is crucial to maintain the integrity and activity of R-E-D-V trifluoroacetate for research purposes.
Lyophilized Peptides:
For long-term storage, lyophilized R-E-D-V trifluoroacetate should be stored at -20°C or preferably at -80°C. lifetein.comjpt.comlifetein.com
It should be kept in a tightly sealed container with a desiccant to protect it from moisture, as peptides can be hygroscopic. jpt.comlifetein.com
Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation. lifetein.com
Peptides in Solution:
Peptides are less stable in solution. For short-term storage (days to weeks), solutions should be kept at 4°C. intercom.help
For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. sigmaaldrich.compeptide.com
The choice of solvent can also impact stability. A solution of 0.1% TFA has been shown to slow the degradation of peptides in some cases. nih.gov
Table 2: Recommended Storage Conditions for R-E-D-V Trifluoroacetate
| Form | Storage Duration | Temperature | Additional Considerations |
| Lyophilized | Short-term (weeks) | Room Temperature | In a desiccator |
| Lyophilized | Long-term (months to years) | -20°C or -80°C | Sealed container with desiccant |
| In Solution | Short-term (days to weeks) | 4°C | Protect from light |
| In Solution | Long-term (months) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles |
Theoretical and Computational Studies of R E D V Trifluoroacetate
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and interactions with the surrounding environment. bonvinlab.orgmdpi.com For R-E-D-V Trifluoroacetate (B77799), MD simulations can elucidate how the peptide chain moves and folds in solution and how the trifluoroacetate counter-ions interact with the charged residues.
The R-E-D-V peptide possesses a combination of charged and hydrophobic residues: Arginine (positively charged), Glutamic acid and Aspartic acid (negatively charged), and Valine (hydrophobic). This composition suggests a complex conformational landscape influenced by intramolecular salt bridges, hydrogen bonds, and hydrophobic interactions. In an aqueous environment, MD simulations can track the peptide's dynamic structure, revealing transient secondary structures and the solvent's role in stabilizing or destabilizing certain conformations. mdpi.com
An in silico study on the R-E-D-V peptide connected to a surface via a linker molecule revealed that the linker's structure could induce a bent conformation in the peptide, orienting it towards the substrate. nih.gov This highlights the sensitivity of the peptide's structure to its local environment, a factor that MD simulations are well-suited to explore.
Table 1: Potential Interactions in R-E-D-V Trifluoroacetate Studied by MD Simulations
| Interacting Groups | Type of Interaction | Potential Influence on Conformation |
| Arginine (+) and Glu/Asp (-) | Salt Bridge | Stabilizes folded or compact structures. |
| Peptide backbone N-H and C=O groups | Hydrogen Bonding | Formation of transient secondary structures (e.g., turns). |
| Valine side chain | Hydrophobic Interactions | Drives folding to sequester the hydrophobic residue from water. |
| Arginine (+) and Trifluoroacetate (-) | Ion Pairing | Modulates the effective charge of Arginine, affecting salt bridges. |
| Peptide (charged/polar groups) and Water molecules | Solvation/Hydrogen Bonding | Mediates intramolecular interactions and overall solubility. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into properties like molecular orbital energies, charge distributions, and chemical reactivity. researchgate.netuni-frankfurt.demdpi.com For R-E-D-V Trifluoroacetate, DFT can be applied to the peptide, the counter-ion, and the complex to understand their intrinsic electronic characteristics.
DFT studies on individual amino acids can reveal the reactivity of their functional groups. A first-principles DFT investigation into the adsorption of Arginine, Glutamic Acid, Aspartic Acid, and Valine on magnesium surfaces showed that the adsorption energy and stability were primarily dictated by the electronic properties and spatial arrangement of the amino acid side chains. mdpi.com The guanidinium (B1211019) group of Arginine, for instance, was found to be exceptionally stable due to its ability to donate electrons. mdpi.com Conversely, the carboxyl groups of Glutamic and Aspartic acid create regions of high electron density.
Applying DFT to the entire R-E-D-V peptide would allow for the calculation of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are key indicators of chemical reactivity. For instance, the HOMO is often localized on electron-rich sites susceptible to electrophilic attack, while the LUMO is found on electron-poor sites prone to nucleophilic attack. researchgate.net
DFT calculations have also been performed on the trifluoroacetic acid molecule and its hydrated clusters to understand its interaction with water and subsequent dissociation into the trifluoroacetate ion. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is central to the high acidity of TFA and the stability of its conjugate base. wikipedia.org This electronic feature dictates its behavior as a counter-ion. When combined with the R-E-D-V peptide, DFT could model the charge distribution across the entire ion-paired system, quantifying the extent of charge transfer and the nature of the electrostatic interaction between the peptide and the counter-ion.
Table 2: Key Electronic Properties from DFT Calculations
| Property | Description | Relevance to R-E-D-V Trifluoroacetate |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic stability of the peptide. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identifies positive (e.g., Arg) and negative (e.g., Glu, Asp, TFA) regions for intermolecular interactions. |
| Partial Atomic Charges | The charge assigned to individual atoms in the molecule. | Quantifies the charge distribution and helps parameterize classical force fields for MD simulations. |
| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Provides insight into the chemical stability of the peptide backbone and side chains. |
Docking Studies for Receptor-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. frontiersin.orgyoutube.com For the R-E-D-V peptide, the primary biological receptor is the integrin α4β1. medchemexpress.com Docking studies are essential for predicting how the peptide fits into the integrin's binding site and for identifying the key interactions that stabilize the complex.
The docking process for a flexible peptide like R-E-D-V is challenging because the peptide can adopt numerous conformations. bonvinlab.org Modern docking algorithms often employ methods that allow for peptide flexibility, either by docking an ensemble of pre-generated peptide conformations or by allowing conformational changes during the docking simulation. frontiersin.orgbonvinlab.org
A typical docking study of R-E-D-V with the integrin α4β1 would involve:
Preparation: Obtaining the 3D structures of the integrin receptor (often from a crystal structure database) and generating a plausible 3D conformation of the R-E-D-V peptide.
Search Algorithm: Systematically sampling a large number of orientations and conformations of the peptide within the specified binding site of the receptor.
Scoring Function: Evaluating each generated pose using a scoring function that estimates the binding affinity, typically by calculating intermolecular energies (e.g., electrostatic and van der Waals interactions).
The results of a docking study would provide a ranked list of binding poses. Analysis of the top-ranked pose can reveal specific hydrogen bonds, salt bridges, and hydrophobic interactions between the amino acid residues of R-E-D-V and the receptor. For example, it would be expected that the charged residues (Arg, Glu, Asp) form electrostatic interactions with complementary charged or polar residues in the integrin binding pocket, while the Valine residue engages in hydrophobic interactions. The presence of the trifluoroacetate counter-ion is typically not included in the primary docking simulation but could be considered in subsequent, more detailed simulations like MD to assess its influence on the binding interface.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. pepdd.commanchester.ac.uk For peptides, QSAR models are widely used to predict activity and guide the design of new analogues with enhanced properties. nih.govnih.gov
To build a QSAR model for R-E-D-V analogues, a dataset of similar peptides with measured biological activity (e.g., binding affinity to integrin α4β1) would be required. The process involves several key steps:
Data Collection: Assembling a set of peptides (e.g., tetrapeptides) with corresponding activity data.
Descriptor Calculation: Describing the structure of each peptide numerically using "molecular descriptors." For peptides, these descriptors are often derived from the physicochemical properties of the constituent amino acids (e.g., hydrophobicity, volume, electronic properties). mdpi.comnih.gov
Model Building: Using statistical methods like Partial Least Squares (PLS) regression to build a mathematical equation linking the descriptors to the activity. nih.govfrontiersin.org
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.govnih.gov
Research has been successfully conducted to create QSAR models for di-, tri-, and tetrapeptides to predict properties such as bitter taste. mdpi.comnih.govresearchgate.net In one such study on tetrapeptides, the model's quality was assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comnih.gov High values for these parameters indicate a robust and predictive model. The study found that for tetrapeptides, bulky hydrophobic amino acids at the N-terminus, along with properties of the other residues, were critical for the measured activity. mdpi.comnih.gov
A similar approach could be used to design analogues of R-E-D-V. A validated QSAR model could predict the activity of new, unsynthesized peptide sequences. For example, the model could suggest which amino acid substitutions at each of the four positions in the R-E-D-V sequence would be most likely to increase binding affinity for the integrin receptor. This in silico screening process significantly reduces the time and cost associated with synthesizing and testing large numbers of new compounds.
Table 3: Statistical Parameters for a Representative Tetrapeptide QSAR Model (Adapted from studies on bitter taste)
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.972 ± 0.002 | Indicates the goodness of fit of the model to the training data. mdpi.comnih.gov |
| Q² (Cross-validated R²) | 0.956 ± 0.002 | Indicates the predictive ability of the model, determined by cross-validation. mdpi.comnih.gov |
| RMSE (Root Mean Square Error) | Low (near 0.3) | Measures the differences between values predicted by the model and the values observed. researchgate.net |
| Number of Peptides in Dataset | 23 | The size of the dataset used to build the model. mdpi.comnih.gov |
Interactions with Biological Systems and Other Molecules Non Clinical
Peptide-Protein Interaction Studies (e.g., with fibronectin fragments, integrins)
The R-E-D-V sequence is the minimal active motif within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin. mdpi.com This sequence is a critical ligand for the integrin α4β1, a receptor found on the surface of various cell types, including endothelial cells. mdpi.comnih.gov
Research has demonstrated that the interaction between R-E-D-V and integrin α4β1 is highly specific and mediates cell adhesion. nih.gov Studies using human umbilical vein endothelial cells (HUVECs) have shown that these cells adhere and spread on substrates that have been covalently grafted with the R-E-D-V peptide. nih.govnih.gov This adhesion is biospecific, as it can be inhibited by the soluble form of the R-E-D-V peptide. nih.gov
The binding of R-E-D-V to integrin α4β1 has been characterized through various experimental approaches:
Affinity Chromatography: Using R-E-D-V as a ligand, researchers have successfully isolated the integrin α4β1 complex from HUVEC extracts. The isolated proteins were identified as the α4 (144 kDa) and β1 (120 kDa) subunits of the integrin. nih.gov
Immunoprecipitation and Western Blotting: These techniques have confirmed the identity of the proteins isolated through affinity chromatography as the α4 and β1 integrin subunits, and have shown that they form a complex. nih.gov
Antibody Inhibition Assays: The adhesion of HUVECs to R-E-D-V-grafted substrates was inhibited by antibodies that specifically block the function of the α4 and β1 integrin subunits. This provides strong evidence that the R-E-D-V-mediated cell adhesion is dependent on the integrin α4β1. nih.govnih.gov
Interestingly, the R-E-D-V peptide has been described as being "RGD-like" in its function, as soluble RGD (Arginine-Glycine-Aspartic Acid), another well-known integrin-binding peptide, can also inhibit HUVEC binding to R-E-D-V-grafted substrates. nih.gov This suggests some level of crosstalk or shared signaling pathways between the receptors for these two peptide sequences.
| Experimental Approach | Key Finding | Reference |
|---|---|---|
| R-E-D-V Ligand Affinity Chromatography | Isolation of two proteins (144 and 120 kDa) from HUVEC extracts, identified as integrin subunits α4 and β1. | nih.gov |
| Immunoprecipitation and Western Blot | Confirmed the isolated proteins as a complex of α4 and β1 integrin subunits. | nih.gov |
| Antibody Inhibition Assay | Anti-α4 and anti-β1 antibodies inhibited HUVEC adhesion to R-E-D-V substrates. | nih.govnih.gov |
| Competitive Inhibition Assay | Soluble R-E-D-V and RGD peptides inhibited HUVEC binding to R-E-D-V-grafted substrates. | nih.gov |
R-E-D-V Trifluoroacetate (B77799) as a Component in Multicomponent Biomolecular Systems
The specific interaction between the R-E-D-V peptide and endothelial cells has led to its incorporation into various multicomponent biomolecular systems, primarily in the field of tissue engineering and biomaterials. By immobilizing R-E-D-V onto a material's surface, it is possible to create a bio-interactive interface that can selectively promote the adhesion and growth of endothelial cells, a process crucial for the endothelialization of vascular grafts and other medical implants. researchgate.netmdpi.com
Examples of such systems include:
Hydrogels: Alginate hydrogels functionalized with the R-E-D-V peptide have been shown to enhance the adhesion, proliferation, and migration of HUVECs. mdpi.com These R-E-D-V-modified hydrogels demonstrated a superior ability to promote selective adhesion and proliferation of endothelial cells compared to hydrogels modified with other peptide sequences like RGD or YIGSR (Tyrosine-Isoleucine-Glycine-Serine-Arginine). mdpi.com In vivo studies have also shown that these hydrogels can induce a higher density of newly formed blood vessels. mdpi.com
Acellular Grafts: Small-diameter acellular vascular grafts have been modified by immobilizing the R-E-D-V peptide on their surface. researchgate.net This modification has been shown to inhibit platelet adhesion and fibrin (B1330869) clot deposition in a peptide density-dependent manner. researchgate.net At the same time, these surfaces were able to capture circulating endothelial cells, which is a critical step towards in-situ endothelialization. researchgate.net
Polymer Coatings: Zwitterionic polycarboxybetaine coatings functionalized with the R-E-D-V peptide have been developed to create surfaces that are both resistant to non-specific protein adsorption and selectively adhesive for endothelial cells. kisti.re.kr These coatings have demonstrated the ability to enhance the competitive growth of endothelial cells while limiting the adhesion and proliferation of smooth muscle cells. kisti.re.kr
| Biomolecular System | Key Outcome of R-E-D-V Functionalization | Reference |
|---|---|---|
| Alginate Hydrogels | Enhanced selective adhesion, proliferation, and migration of HUVECs; increased in vivo angiogenesis. | mdpi.com |
| Acellular Vascular Grafts | Inhibited platelet adhesion and fibrin clot deposition; captured circulating endothelial cells. | researchgate.net |
| Zwitterionic Polycarboxybetaine Coatings | Enhanced competitive growth of endothelial cells while limiting smooth muscle cell adhesion. | kisti.re.kr |
Interaction with Lipid Bilayers and Cell Membranes (in vitro)
Direct experimental studies on the interaction of R-E-D-V Trifluoroacetate with lipid bilayers and cell membranes in vitro are limited. However, based on the physicochemical properties of the peptide and the known effects of the trifluoroacetate counter-ion, a theoretical framework for these interactions can be proposed.
The R-E-D-V peptide itself is hydrophilic due to the presence of two acidic residues (aspartic acid and glutamic acid) and one basic residue (arginine). This high charge density would generally limit its passive diffusion across a lipid bilayer. The initial interaction with a cell membrane is likely to be governed by electrostatic forces, with the positively charged arginine residue potentially interacting with negatively charged components of the membrane surface, such as phosphatidylserine.
The presence of the trifluoroacetate (TFA) counter-ion can influence the peptide's interaction with lipid membranes. TFA is known to be a strong ion-pairing agent, and it can form a salt with the positively charged N-terminus and the arginine side chain of the R-E-D-V peptide. This ion pairing can have several consequences:
Altered Conformation: The binding of TFA can influence the secondary structure of the peptide, which in turn could affect its mode of interaction with the membrane.
Facilitated Translocation: In some cases, hydrophobic ion pairing has been shown to enhance the membrane permeability of charged molecules. The peptide-TFA complex might act as a transiently neutral species that can more easily partition into the lipid bilayer.
It is important to note that these are potential effects, and the actual behavior of R-E-D-V Trifluoroacetate at a lipid interface would depend on a variety of factors, including the lipid composition of the membrane, the pH and ionic strength of the surrounding medium, and the concentration of the peptide. Biophysical techniques such as circular dichroism, fluorescence spectroscopy, and isothermal titration calorimetry would be required to experimentally characterize these interactions.
Analytical Methodologies for R E D V Trifluoroacetate in Research and Quality Control
Quantitative Determination Methods in Complex Biological Matrices (e.g., cell culture media, tissue extracts)
The quantification of R-E-D-V Trifluoroacetate (B77799) in biological matrices such as cell culture media and tissue extracts presents a significant analytical challenge due to the complexity of these samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and selectivity. bioanalysis-zone.comnih.gov
A typical LC-MS/MS bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The primary goal of sample preparation is to extract the R-E-D-V peptide from the complex matrix and remove interfering substances like proteins and lipids that can compromise the analysis. nih.gov For cell culture media, a common approach is protein precipitation using an organic solvent like acetonitrile. waters.com Tissue extracts often require more extensive purification, such as solid-phase extraction (SPE), to achieve the necessary cleanliness and concentration of the analyte.
Chromatographic Separation: Reversed-phase HPLC is used to separate the R-E-D-V peptide from other components of the extracted sample. A C18 column is often employed, with a mobile phase gradient consisting of water and acetonitrile, both containing an acidic modifier like formic acid to ensure good peak shape and ionization efficiency. youtube.com
Mass Spectrometric Detection: Detection is typically performed on a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. bioanalysis-zone.com This involves selecting the protonated molecular ion ([M+H]+) of R-E-D-V as the precursor ion and then monitoring specific fragment ions generated upon collision-induced dissociation. This high selectivity allows for quantification even at very low concentrations. youtube.com
Method validation is crucial and includes assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). cigb.edu.cu For peptide quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability in sample processing and instrument response. cigb.edu.cu
Table 1: Representative LC-MS/MS Parameters for R-E-D-V Quantification
| Parameter | Typical Condition |
|---|---|
| Chromatography | Reversed-Phase HPLC |
| Column | C18, sub-2 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Specific m/z for R-E-D-V [M+H]+ |
| Product Ion (Q3) | Specific m/z of a characteristic fragment ion |
Development of Stability-Indicating Methods for R-E-D-V Trifluoroacetate
Stability-indicating methods are analytical procedures that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. tbzmed.ac.irnih.gov The development of such a method for R-E-D-V Trifluoroacetate is essential to ensure its quality and stability over its shelf life. This process typically involves forced degradation studies. biopharmaspec.combiopharminternational.com
Forced degradation, or stress testing, involves subjecting the R-E-D-V peptide to harsh conditions to intentionally generate degradation products. biopharmaspec.com These conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:
Acidic and Basic Hydrolysis: Peptides are susceptible to hydrolysis of their amide bonds. The aspartic acid (D) residue in the R-E-D-V sequence is particularly prone to degradation pathways like deamidation. biopharmaspec.com
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, can modify certain amino acid residues.
Thermal Stress: Exposure to high temperatures can accelerate various degradation reactions. biopharminternational.com
Photolytic Stress: Exposure to light can cause photodecomposition.
The analytical technique of choice for a stability-indicating assay is typically RP-HPLC with UV or mass spectrometric detection. chromatographyonline.com The goal is to develop a chromatographic method that can resolve the intact R-E-D-V peak from all the degradation product peaks. tbzmed.ac.ir A diode array detector (DAD) can be used to assess peak purity, ensuring that the main analyte peak is not co-eluting with any degradants. tbzmed.ac.ir
Table 2: Common Forced Degradation Conditions for Peptides
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway for R-E-D-V |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Peptide bond cleavage, Deamidation of Asp |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Peptide bond cleavage, Racemization |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of Arginine residue |
| Thermal | 60-80°C, solid or solution state | Various reactions, including deamidation |
| Photolytic | UV/Visible light exposure (ICH Q1B) | Photodecomposition |
Trace Analysis of Trifluoroacetate Contamination in Biochemical Preparations
Since trifluoroacetic acid is extensively used in peptide synthesis and purification, residual TFA is often present in the final peptide product. thermofisher.com Because TFA can have undesired effects in biological assays, it is crucial to quantify and control its levels. mdpi.comnih.gov Several methods are available for the trace analysis of the trifluoroacetate anion.
Ion Chromatography (IC) is a highly effective and widely used technique for this purpose. researchgate.netnih.gov IC systems with suppressed conductivity detection can separate TFA from other common anions that might be present in the sample, such as chloride and phosphate. nih.govlcms.cz This method offers high sensitivity, with detection limits often in the nanogram per milliliter (ng/mL) range, and requires minimal sample preparation. nih.gov Reagent-Free™ Ion Chromatography (RFIC) systems further simplify the process by electrolytically generating the eluent, ensuring high purity and reproducibility. lcms.cz
Other techniques that have been successfully employed for TFA quantification include:
Ion-pairing reversed-phase HPLC: This method can be used, although it may be less direct than IC.
Gas Chromatography (GC): Requires derivatization of the TFA, making the procedure more complex. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is highly specific for fluorine-containing compounds and can be used for direct quantification of TFA. mdpi.com
Ion Chromatography-Mass Spectrometry (IC-MS): This combination provides exceptional sensitivity and selectivity for TFA analysis in complex samples. chromatographyonline.com
Table 3: Comparison of Methods for Trace TFA Analysis
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Ion Chromatography (IC) | Anion exchange separation with conductivity detection | High sensitivity, direct analysis, robust. thermofisher.comresearchgate.net | Requires dedicated IC system. |
| ¹⁹F-NMR | Detection of the fluorine nucleus | Highly specific, non-destructive, direct quantification. mdpi.com | Lower sensitivity compared to IC. |
| IC-MS | IC separation coupled with mass spectrometric detection | Very high sensitivity and selectivity. chromatographyonline.com | Higher instrument cost and complexity. |
Advanced Microscopic Techniques for Surface-Bound R-E-D-V Trifluoroacetate
Understanding the behavior of peptides like R-E-D-V when immobilized on surfaces is critical for applications in biomaterials and biosensors. Advanced microscopic techniques provide nanoscale information on the morphology, distribution, and organization of surface-bound peptides.
Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanometer scale. nottingham.ac.uk It can be used to visualize individual peptide molecules or aggregates on a substrate. nottingham.ac.uk In addition to imaging, AFM can be operated in force spectroscopy mode to probe the interactions between the peptide and the surface, or between the peptide and other molecules. nih.govresearchgate.net This can provide insights into adhesion forces and the mechanical properties of the peptide layer.
Transmission Electron Microscopy (TEM) can also be employed, particularly for visualizing peptide-functionalized nanoparticles or peptide-induced changes in vesicle morphology. longdom.orgnih.gov TEM offers very high resolution, allowing for detailed structural analysis of peptide assemblies. nih.gov
These microscopic techniques are often used in a complementary fashion to build a comprehensive picture of the peptide-functionalized surface. longdom.org For example, AFM might provide high-resolution topographical data and force measurements, while SEM gives a broader overview of the surface coverage.
Table 4: Advanced Microscopic Techniques for Surface Analysis
| Technique | Information Obtained | Key Features |
|---|---|---|
| Atomic Force Microscopy (AFM) | Nanoscale topography, surface roughness, adhesion forces. nottingham.ac.uknih.gov | Can operate in air or liquid, 3D imaging, force measurements. nottingham.ac.uk |
| Scanning Electron Microscopy (SEM) | High-resolution surface morphology and composition (with EDX). nih.gov | High depth of field, requires vacuum. |
| Transmission Electron Microscopy (TEM) | Internal structure, morphology of nanoparticles and vesicles. longdom.orgnih.gov | Very high resolution, requires thin samples. |
Future Research Directions and Emerging Applications of R E D V Trifluoroacetate
Development of Novel R-E-D-V Trifluoroacetate (B77799) Analogues with Enhanced Specificity (for research tools)
The development of novel analogues of the R-E-D-V peptide is a promising avenue for creating highly specific research tools to probe the function of α4β1 integrin. The goal is to design molecules that offer improved stability, higher affinity, and greater selectivity compared to the native peptide sequence. These peptidomimetics are engineered to overcome the limitations of natural peptides, such as susceptibility to proteolysis and poor bioavailability, which makes them more robust tools for in vitro and in vivo studies. nih.gov
Strategies for developing these analogues include:
Amino Acid Substitution: Systematically replacing amino acids within the R-E-D-V sequence can identify residues critical for binding and specificity. For instance, substituting Valine with other hydrophobic residues could modulate the peptide's interaction with the integrin binding pocket.
Cyclization: Introducing conformational constraints through cyclization, using methods like disulfide or lactam bridges, can lock the peptide into its bioactive conformation. nih.govnih.gov This can lead to a significant increase in binding affinity and selectivity for the α4β1 integrin. nih.gov
Peptide Bond Isosteres: Replacing labile peptide bonds with non-natural linkers can enhance resistance to enzymatic degradation, resulting in a longer half-life for research applications. nih.gov
Computational Modeling: In silico methods, including molecular modeling and machine-learning prediction tools, can guide the rational design of new analogues. nih.govnih.gov These approaches can predict the binding affinity and potential cross-reactivity of novel sequences before their chemical synthesis, streamlining the development process. nih.gov
By creating a library of such analogues, researchers can develop highly specific molecular probes to study the nuanced roles of α4β1 integrin in various physiological and pathological processes, without activating other related integrins.
Integration into Advanced in vitro Models for Disease Modeling
Advanced in vitro models, such as 3D cell cultures and "organs-on-chips," are revolutionizing disease modeling by recapitulating the complex microenvironment of human tissues more accurately than traditional 2D cultures. nih.govnih.govelveflow.com These microphysiological systems allow for the precise control of cellular arrangement, fluid flow, and mechanical cues. nih.govfrontiersin.org
R-E-D-V Trifluoroacetate is uniquely positioned for integration into these models, particularly for studies involving vascularization and inflammation. By immobilizing the R-E-D-V peptide onto the surfaces of microfluidic channels or 3D scaffolds, researchers can create biologically active environments that selectively promote the adhesion and migration of endothelial cells. nih.govnih.gov
Key applications include:
Modeling Vascular Endothelia: R-E-D-V-coated surfaces can be used to generate stable, confluent monolayers of endothelial cells within organ-on-a-chip devices. nih.gov This allows for the study of vascular barrier function, leukocyte adhesion, and the effects of shear stress in a controlled setting.
Studying Angiogenesis: The peptide can be used to create gradients on 3D hydrogel scaffolds to study the directional migration of endothelial cells, a key process in the formation of new blood vessels (angiogenesis). nih.govresearchgate.net This is critical for modeling diseases where angiogenesis is a central feature, such as cancer and ischemic disorders.
Investigating Cell-Specific Responses: The selective binding of R-E-D-V to endothelial cells, but not to other cell types like smooth muscle cells, allows for the creation of co-culture models that mimic the distinct layers of a blood vessel wall. nih.govacs.org This enables detailed investigation into the specific contributions of endothelial cells to disease progression.
The integration of R-E-D-V Trifluoroacetate into these advanced models provides a powerful platform for dissecting complex cellular interactions and screening potential therapeutic agents in a more physiologically relevant context.
Exploration in Nanotechnology and Drug Delivery Systems (as a functionalizing agent, non-clinical)
In the realm of nanotechnology, peptides are increasingly used as targeting ligands to direct nanoparticles to specific cells or tissues. The R-E-D-V peptide's high affinity for the α4β1 integrin on endothelial cells makes it an excellent candidate for creating targeted nanocarriers for research purposes. nih.govacs.orgnih.gov By conjugating R-E-D-V Trifluoroacetate to the surface of nanoparticles, researchers can develop systems that selectively deliver molecular cargo to endothelial cells. nih.govacs.orgnih.govrsc.org
This strategy involves functionalizing various types of nanoparticles (e.g., polymeric nanoparticles, liposomes) with the R-E-D-V peptide. nih.govmdpi.com These functionalized nanoparticles can encapsulate a range of payloads, such as fluorescent dyes for imaging, or genetic material like plasmids for targeted gene expression studies in endothelial cells. nih.govacs.orgrsc.org
Research has demonstrated that R-E-D-V-functionalized nanoparticles exhibit significantly enhanced uptake by endothelial cells compared to non-functionalized nanoparticles, while showing minimal interaction with other cell types like smooth muscle cells. nih.govacs.org This specificity is crucial for non-clinical research applications aimed at studying the molecular mechanisms within endothelial cells without affecting surrounding cells.
| Nanoparticle System | Payload | Target Cells | Key Finding | Reference |
|---|---|---|---|---|
| mPEG-P(LA-co-CL)-PEI-REDV | pEGFP-ZNF580 Plasmid | Human Endothelial Cells | Enhanced gene transfection and migration capability of endothelial cells. | rsc.org |
| REDV-modified Biodegradable Amphiphilic Copolymers | pZNF580 Plasmid | Human Vascular Endothelial Cells (ECs) | Actively targeted ECs, leading to increased ZNF580 protein expression and proliferation. | nih.govacs.org |
| Trimethyl chitosan-g-PEG-REDV | microRNA-126 | Vascular Endothelial Cells (VECs) | Increased expression of miRNA-126 and enhanced VEC proliferation with negligible cytotoxicity. | nih.gov |
| PHEMA-b-PCL-g-PEG-g-PEI-REDV | pEGFP-ZNF580 Plasmid | Human Endothelial Cells | High transfection efficiency and specific recognition of endothelial cells. | rsc.org |
These peptide-guided nanosystems serve as powerful research tools for investigating endothelial cell biology, validating new genetic targets, and exploring the cellular mechanisms of vascular diseases in a highly targeted manner.
Advancements in High-Throughput Screening Methodologies utilizing R-E-D-V Trifluoroacetate
High-throughput screening (HTS) is a cornerstone of modern drug discovery and cell biology, enabling the rapid testing of thousands of compounds. R-E-D-V Trifluoroacetate can be incorporated into HTS assays to screen for molecules that modulate the interaction between the R-E-D-V peptide and its α4β1 integrin receptor.
Potential HTS applications include:
Cell Adhesion Assays: R-E-D-V Trifluoroacetate can be immobilized onto the surface of multi-well plates (e.g., 96-well or 384-well). Endothelial cells can then be seeded into these wells in the presence of a library of small molecules. By quantifying the number of adherent cells after a washing step, compounds that either inhibit or enhance cell adhesion via the α4β1 integrin can be identified. nih.govnih.gov This is valuable for discovering compounds that could, for example, prevent leukocyte adhesion during inflammation or promote endothelialization of medical implants.
Competitive Binding Assays: A fluorescently labeled R-E-D-V analogue can be used in a competitive binding assay. drugtargetreview.com The assay would measure the displacement of the labeled peptide from purified α4β1 integrin or from α4β1-expressing cells by compounds from a screening library. A decrease in fluorescence signal would indicate that a test compound is competing for the same binding site, identifying it as a potential modulator of the integrin.
Screening under Physiological Flow: By integrating R-E-D-V-coated surfaces into microfluidic HTS platforms, cell adhesion can be studied under physiologically relevant shear flow conditions. cellmicrosystems.com This provides a more accurate representation of the in vivo environment and can identify compounds whose activity is dependent on hemodynamic forces.
The development of such assays would facilitate the discovery of novel chemical probes and potential therapeutic leads that specifically target the α4β1 integrin pathway.
Q & A
Q. What interdisciplinary strategies address contradictions in trifluoroacetate’s environmental persistence vs. therapeutic efficacy?
- Methodology : Integrate ecotoxicology data (e.g., soil adsorption coefficients) with pharmacokinetic studies (e.g., plasma half-life). Use compartmental modeling to reconcile environmental half-life (>10 years) with rapid in vivo clearance. Prioritize biodegradable analogs without compromising receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
